molecular formula C6H11NO3 B8675506 5-Nitro-2-hexanone CAS No. 35223-72-4

5-Nitro-2-hexanone

Cat. No. B8675506
M. Wt: 145.16 g/mol
InChI Key: JKICHRDQVIOLQW-UHFFFAOYSA-N
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Patent
US03941846

Procedure details

To a solution of 0.91 gram of 1,5-dinitro-2-methyl-2-hexanol in 25 milliliters of benzene there was added 4.2 grams of alumina. The mixture was stirred for 24 hours, and the alumina was removed by filtration. After evaporation of the filtrate there was obtained 0.29 gram of 5-nitro-2-hexanone which was identified by infrared and proton magnetic resonance.
Name
1,5-dinitro-2-methyl-2-hexanol
Quantity
0.91 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+]([CH2:4][C:5](C)([OH:13])[CH2:6][CH2:7][CH:8]([N+:10]([O-:12])=[O:11])[CH3:9])([O-])=O>C1C=CC=CC=1>[N+:10]([CH:8]([CH3:9])[CH2:7][CH2:6][C:5](=[O:13])[CH3:4])([O-:12])=[O:11]

Inputs

Step One
Name
1,5-dinitro-2-methyl-2-hexanol
Quantity
0.91 g
Type
reactant
Smiles
[N+](=O)([O-])CC(CCC(C)[N+](=O)[O-])(O)C
Name
Quantity
25 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the alumina was removed by filtration
CUSTOM
Type
CUSTOM
Details
After evaporation of the filtrate there

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
[N+](=O)([O-])C(CCC(C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.29 g
YIELD: CALCULATEDPERCENTYIELD 45.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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